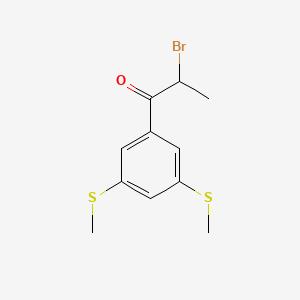

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one

Description

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is an organobromine compound characterized by a phenyl ring substituted with two methylthio (-SCH₃) groups at the 3 and 5 positions and a bromopropanone moiety. Its molecular formula is C₁₁H₁₃BrOS₂, with a molecular weight of 305.25 g/mol . The methylthio groups enhance lipophilicity, influencing its chemical reactivity and biological interactions, while the bromine atom facilitates nucleophilic substitution reactions. This compound is primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[3,5-bis(methylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C11H13BrOS2/c1-7(12)11(13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3 |

InChI Key |

PNHIEOJIQKIIHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC(=CC(=C1)SC)SC)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3,5-Bis(methylthio)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Oxidation Reactions: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methylthio groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

1-(3,5-Bis(methylthio)phenyl)-2-bromopropan-1-one is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₁₁H₁₃BrS₂O

- Molecular Weight : 305.25 g/mol

The presence of the bromine atom and methylthio groups suggests potential reactivity and biological activity, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. The following table summarizes findings from various studies regarding the compound's cytotoxic effects against different cancer cell lines:

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. Notably, the PC-3 cell line displayed the highest sensitivity to the compound.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antioxidant activity, contributing to their potential therapeutic applications against oxidative stress-related diseases .

Leishmanicidal Activity

Research has highlighted the leishmanicidal effects of structurally related compounds. For instance, compounds similar to this compound showed promising results against Leishmania mexicana promastigotes, indicating potential use in treating leishmaniasis .

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts cellular processes essential for cancer cell growth.

- Induction of Apoptosis : Studies suggest that similar compounds can trigger programmed cell death in malignant cells.

- Antioxidative Mechanism : By scavenging free radicals, it mitigates oxidative damage in cells.

Case Studies

A series of case studies have been conducted to explore the efficacy and safety profile of this compound:

- Study on RKO Cell Line : A detailed analysis was performed on RKO cells treated with varying concentrations of the compound. The study reported morphological changes consistent with apoptosis at higher concentrations.

- In Vivo Leishmanicidal Study : Animal models infected with Leishmania were treated with derivatives similar to this compound, showing significant reduction in parasite load compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.